4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
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Overview
Description
“4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is a laboratory chemical . It is a pale yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is represented by the InChI code:1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
. The molecular weight of this compound is 273.76 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.76 . The compound’s InChI code is1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
.
Scientific Research Applications
UV Protection and Antimicrobial Properties for Textiles
A study by Mohamed, Abdel-Wahab, and Fahmy (2020) explored the use of thiazole azodyes containing a sulfonamide moiety for enhancing UV protection and antimicrobial properties of cotton fabrics. These azodyes were synthesized using a process involving 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and demonstrated effective properties including UV protection and antibacterial characteristics when applied to cotton fabric (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Synthesis of Substituted Benzamide/Benzenesulfonamide as Anticancer Agents
Farah et al. (2011) investigated the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide. This research explored the relationship between chronic inflammation and cancer, leading to the synthesis of new anticancer agents. These compounds demonstrated significant cytotoxic activities against various cancer cell lines (Farah et al., 2011).
Friedel-Crafts Sulfonylation Reaction
Nara, Harjani, and Salunkhe (2001) conducted a study on Friedel-Crafts sulfonylation in ionic liquids. They employed 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This study highlighted the enhanced reactivity and yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Antibacterial Drug Impurities
Talagadadeevi et al. (2012) synthesized N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl) phenyl] amine as an impurity in the antibacterial drug Sulfamethizole. This study provided insights into the formation and identification of impurities during the drug synthesis process (Talagadadeevi et al., 2012).
Nucleophilic Substitution Studies
Turov and Drach (2008) researched the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with various nucleophiles. Their study revealed the order of nucleophilic substitution at different centers of the thiazole ring, providing valuable information for the synthesis of various compounds (Turov & Drach, 2008).
Creation of New Amino Acid Derivatives
Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Their research explored the interaction of sulfonyl chloride with amino acid methyl esters, leading to the formation of amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGQNRAIASLBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594509 |
Source
|
Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | |
CAS RN |
852180-73-5 |
Source
|
Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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